molecular formula C7H3F3O3 B13154888 4-Hydroxy-2,3,6-trifluorobenzoic acid

4-Hydroxy-2,3,6-trifluorobenzoic acid

Cat. No.: B13154888
M. Wt: 192.09 g/mol
InChI Key: ICYNKEHMNQIPIN-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,6-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3. It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,6-trifluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoic acid with a basic compound in the presence of water at elevated temperatures. The reaction mixture is then brought to a specific pH by adding an acid, and the desired product is isolated .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced fluorination techniques and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-2,3,6-trifluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,6-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor by binding to active sites of enzymes or proteins, thereby blocking their activity. This mechanism is being explored for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,3,6-trifluorobenzoic acid is unique due to the combination of its hydroxyl group and trifluorinated structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3F3O3

Molecular Weight

192.09 g/mol

IUPAC Name

2,3,6-trifluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H3F3O3/c8-2-1-3(11)5(9)6(10)4(2)7(12)13/h1,11H,(H,12,13)

InChI Key

ICYNKEHMNQIPIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)C(=O)O)F)F)O

Origin of Product

United States

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